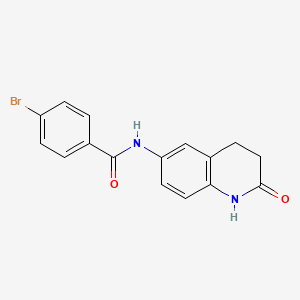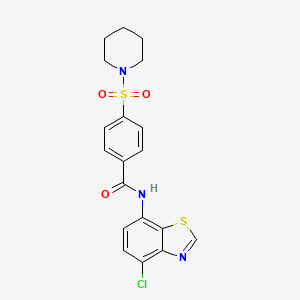![molecular formula C15H10ClF2N5O B6568147 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946276-86-4](/img/structure/B6568147.png)
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity. The molecule also contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring with four nitrogen atoms and one carbon atom. Tetrazoles are known to be bioisosteres of carboxylic acids and are found in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the introduction of the benzamide group. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired selectivity of the reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the tetrazole ring. The presence of multiple nitrogen atoms in the tetrazole ring would likely result in a high degree of polarity for the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide group and the tetrazole ring. The nitrogen atoms in the tetrazole ring could potentially act as nucleophiles in reactions, while the carbonyl group in the benzamide could be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly polar tetrazole ring could increase its solubility in polar solvents, while the benzamide group could contribute to its stability .Applications De Recherche Scientifique
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has been used in various scientific research applications due to its unique chemical structure and properties. It has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, it has been used in the synthesis of various pesticides, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, it is believed that the compound also acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and nerve signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been shown to inhibit the breakdown of acetylcholine, which can lead to increased muscle contraction and nerve signaling. It has also been shown to have anti-fungal and anti-bacterial properties, as well as anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several advantages and limitations for lab experiments. The main advantage of using this compound is that it is relatively easy to synthesize in the laboratory. Additionally, it is stable and has a low toxicity, making it a safe choice for laboratory experiments. However, it is also important to note that this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide. One potential direction is the development of new pharmaceuticals based on the compound’s anti-inflammatory, anti-fungal, anti-bacterial, and anti-tumor properties. Additionally, the compound could be used in the development of new pesticides, as well as in the synthesis of novel heterocyclic compounds. Furthermore, the compound could be used in the development of new diagnostic tests and treatments for various diseases. Finally, the compound could be used to study the mechanism of action of various enzymes and other proteins.
Méthodes De Synthèse
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzotrifluoride and 1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, this compound, in high yields. The second step involves the purification of the product using column chromatography.
Propriétés
IUPAC Name |
4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUUZVGUPSROST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568073.png)
![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6568075.png)
![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568092.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568094.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)
![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)
![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)
